molecular formula C28H23Cl2N3 B2832086 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-71-2

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No. B2832086
CAS RN: 478032-71-2
M. Wt: 472.41
InChI Key: PYXOCORPIZAALS-BIZUNTBRSA-N
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Description

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C28H23Cl2N3 and its molecular weight is 472.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

A series of N-(pyrrol-2-yl)amines, including compounds closely related to the specified chemical structure, have been synthesized through a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. These syntheses proceed via isolated N-(pyrrol-2-yl)imines, which are key intermediates for other valuable compounds. The crystal structures of these compounds show significant insights into the molecular conformation changes and supramolecular assembly, mainly controlled by strong hydrogen and halogen bonds, which are crucial for designing compounds with desired physical and chemical properties (Macías, Castillo, & Portilla, 2018).

Chemical Transformations

Research into chemical reactivity of closely related compounds towards nucleophilic reagents has led to the discovery of unexpected products, showcasing the versatility of these compounds in synthesizing a variety of heterocyclic systems. These findings are essential for expanding the library of compounds with potential applications in drug development and materials science (Ibrahim & El-Gohary, 2016).

Molecular Docking and Vibrational Studies

Spectroscopic and structural investigations of derivatives have been conducted, revealing their stability arising from hyper-conjugative interactions and charge delocalization. These studies contribute to understanding the reactivity of the compounds and their potential as nonlinear optical materials, which could have implications in developing new materials for electronic and photonic devices (Vanasundari et al., 2018).

Catalyzed Synthesis of Heterocycles

The synthesis of new tricyclic compounds, such as pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by specific agents, showcases the compound's role in creating complex molecular architectures. This highlights its utility in organic synthesis, particularly in constructing molecules with potential biological activity (Khashi, Davoodnia, & Rao Lingam, 2015).

Antibacterial Evaluation

Compounds derived from the specified chemical structure have been synthesized and evaluated for their antibacterial activity against various bacteria. This demonstrates their potential in contributing to the development of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacterial strains (Vazirimehr et al., 2017).

properties

IUPAC Name

1-butyl-2-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3/c1-2-3-17-33-27(21-13-8-5-9-14-21)26(20-11-6-4-7-12-20)22(18-31)28(33)32-19-23-24(29)15-10-16-25(23)30/h4-16,19H,2-3,17H2,1H3/b32-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXOCORPIZAALS-BIZUNTBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.